2-Thien-2-ylisonicotinonitrile

Overview

Description

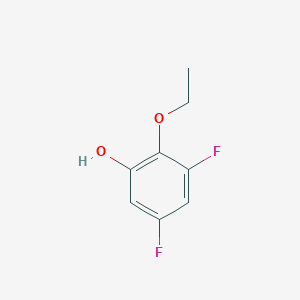

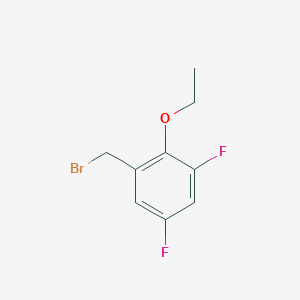

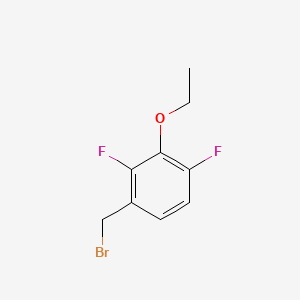

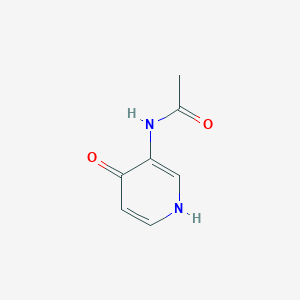

2-Thien-2-ylisonicotinonitrile is a chemical compound with the CAS Number: 501378-56-9 . It has a molecular weight of 187.24 and its InChI key is SBHMEJOOSALMOK-UHFFFAOYSA-N .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the molecular formula C10H6N2S . The exact 3D structure would require more specific data or computational chemistry methods to determine.Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.24 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications

Electronic Influence in Catalysis

The influence of the thienyl sulfur atom in ligands like 6-(thienyl)-2-(imino)pyridine, which is structurally similar to 2-Thien-2-ylisonicotinonitrile, significantly affects the catalytic activity of CoII complexes in ethylene oligomerization. Sulfur atoms in the 2-position of the thienyl ring enable the coordination to the cobalt center in activated systems (Bianchini et al., 2007).

Photovoltaic Applications

Novel dyes incorporating the thieno[2,3-b]indole unit, which includes the thien-2-yl group, have been synthesized for use in dye-sensitized solar cells (DSSCs). These dyes show promising efficiency and are a part of a push-pull system, demonstrating the potential of thien-2-yl derivatives in solar energy applications (Irgashev et al., 2015).

Antineoplastic Efficacy

Compounds with the 2-(thien-2-yl)acrylonitrile structure have shown high activity against hepatoma cells, with some derivatives inhibiting cell proliferation at sub-micromolar concentrations. These compounds, akin to this compound, demonstrate potential as multikinase inhibitors, especially against the VEGFR-2 tyrosine kinase (Schaller et al., 2021).

Optoelectronic Device Applications

The synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophene monomers, which include thien-2-yl groups, results in compounds with blue emission characteristics. These materials are considered for use in tailoring properties in optoelectronic device applications, showcasing the versatility of thien-2-yl derivatives (Pepitone et al., 2003).

Molecular Dynamics in Bioinformatics

The thien-2-yl group's ability to coordinate with certain metal centers and its influence on molecular dynamics and binding modes are of interest in bioinformatic studies. This demonstrates the potential of this compound-like compounds in computational biochemistry and drug design (Schaller et al., 2021).

properties

IUPAC Name |

2-thiophen-2-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUFHCBAMBVWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-b]pyridin-6-ol](/img/structure/B1393365.png)